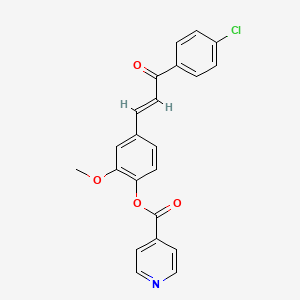

(E)-4-(3-(4-chlorophenyl)-3-oxoprop-1-en-1-yl)-2-methoxyphenyl isonicotinate

Description

The compound “(E)-4-(3-(4-chlorophenyl)-3-oxoprop-1-en-1-yl)-2-methoxyphenyl isonicotinate” is a synthetic organic molecule featuring a conjugated enone system (α,β-unsaturated ketone) linked to a 4-chlorophenyl group, a methoxyphenyl moiety, and an isonicotinate ester. Its structural complexity arises from the combination of aromatic rings, a propenone backbone, and ester functionality, which may confer unique physicochemical and biological properties.

Structural elucidation of such compounds typically relies on advanced spectroscopic and crystallographic techniques. For instance, UV-Vis spectroscopy can identify conjugation patterns, while NMR (1H and 13C) provides insights into proton environments and carbon frameworks, as demonstrated in studies isolating related compounds like isorhamnetin-3-O-glycoside and zygocaperoside from Zygophyllum fabago roots . Crystallographic refinement tools such as SHELXL and WinGX are critical for resolving three-dimensional molecular geometries, ensuring accurate bond-length and angle measurements .

Properties

IUPAC Name |

[4-[(E)-3-(4-chlorophenyl)-3-oxoprop-1-enyl]-2-methoxyphenyl] pyridine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16ClNO4/c1-27-21-14-15(2-8-19(25)16-4-6-18(23)7-5-16)3-9-20(21)28-22(26)17-10-12-24-13-11-17/h2-14H,1H3/b8-2+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJQBJWCHGSLQRB-KRXBUXKQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)C2=CC=C(C=C2)Cl)OC(=O)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)C2=CC=C(C=C2)Cl)OC(=O)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (E)-4-(3-(4-chlorophenyl)-3-oxoprop-1-en-1-yl)-2-methoxyphenyl isonicotinate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Aldol Condensation: The initial step involves the aldol condensation of 4-chlorobenzaldehyde with acetone to form (E)-4-(4-chlorophenyl)-3-buten-2-one.

Methoxylation: The next step is the methoxylation of the intermediate product using methanol and a suitable catalyst to introduce the methoxy group.

Isonicotinate Formation: Finally, the isonicotinate moiety is introduced through esterification with isonicotinic acid under acidic conditions.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

(E)-4-(3-(4-chlorophenyl)-3-oxoprop-1-en-1-yl)-2-methoxyphenyl isonicotinate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its biological activities, particularly as a potential therapeutic agent. Its structure suggests that it may interact with biological targets due to the presence of the isonicotinate moiety, which is known for its pharmacological properties.

Antimicrobial Properties

Compounds with similar structures have demonstrated antimicrobial activity against a range of pathogens. The presence of the chlorophenyl group enhances the lipophilicity of the molecule, potentially improving its ability to penetrate microbial membranes .

Neuroprotective Effects

There is emerging evidence that certain derivatives can offer neuroprotective effects, making them candidates for treating neurodegenerative diseases. The mechanism may involve antioxidant activity and modulation of neuroinflammatory pathways .

Material Science

The compound's unique chemical structure allows it to be explored in material science applications, particularly in the development of organic electronic materials.

Organic Light Emitting Diodes (OLEDs)

Research indicates that derivatives of this compound can be utilized in OLED technology due to their favorable electronic properties. The incorporation of the methoxy group can enhance charge transport properties, making these compounds suitable for use in light-emitting layers .

Photovoltaic Applications

The ability of compounds like (E)-4-(3-(4-chlorophenyl)-3-oxoprop-1-en-1-yl)-2-methoxyphenyl isonicotinate to absorb light effectively positions them as potential materials for organic photovoltaics. Their light-harvesting efficiency can be optimized through structural modifications .

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis, enabling the construction of more complex molecules.

Synthesis of Bioactive Compounds

The synthetic pathways involving (E)-4-(3-(4-chlorophenyl)-3-oxoprop-1-en-1-yl)-2-methoxyphenyl isonicotinate allow for the generation of various bioactive compounds. Its reactivity can be harnessed to create derivatives with enhanced biological activity through functional group transformations .

Catalytic Applications

There is potential for using this compound as a catalyst or catalyst precursor in organic reactions. Its ability to stabilize certain reaction intermediates could facilitate various transformations in synthetic organic chemistry .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of (E)-4-(3-(4-chlorophenyl)-3-oxoprop-1-en-1-yl)-2-methoxyphenyl isonicotinate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound shares structural motifs with several classes of bioactive molecules:

Key Observations :

- The target compound’s α,β-unsaturated ketone distinguishes it from glycosides (e.g., isorhamnetin-3-O-glycoside) and triterpenoids (e.g., zygocaperoside), which prioritize hydroxyl and glycosidic bonds for solubility and bioactivity .

Spectroscopic and Crystallographic Comparisons

Studies on analogous compounds highlight methodological parallels:

- NMR Spectroscopy: The target compound’s 1H-NMR would exhibit signals for aromatic protons (δ 6.5–8.5 ppm), methoxy groups (δ ~3.8 ppm), and the enone system (δ 5.5–7.0 ppm for vinyl protons). This aligns with data for isorhamnetin derivatives, where methoxy and glycosidic protons were resolved at δ 3.7–3.9 ppm .

- Crystallography: SHELXL-based refinements (as in ) would confirm the (E)-configuration of the propenone moiety, critical for steric and electronic properties. Similar precision was achieved for small-molecule structures using WinGX .

Stability and Reactivity

- The 4-chlorophenyl group enhances electron-withdrawing effects, stabilizing the enone system against nucleophilic attack compared to non-halogenated analogs.

Biological Activity

(E)-4-(3-(4-chlorophenyl)-3-oxoprop-1-en-1-yl)-2-methoxyphenyl isonicotinate is a compound of significant interest due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of (E)-4-(3-(4-chlorophenyl)-3-oxoprop-1-en-1-yl)-2-methoxyphenyl isonicotinate is with a molecular weight of approximately 315.75 g/mol. The compound features a methoxy group, a chlorophenyl moiety, and an isonicotinate structure that contribute to its biological activity.

Research indicates that the compound exhibits several mechanisms of action, primarily through:

- Antioxidant Activity : The presence of phenolic structures in the compound contributes to its ability to scavenge free radicals, thereby reducing oxidative stress in cells.

- Enzyme Inhibition : Studies have shown that this compound can inhibit various enzymes, including acetylcholinesterase and urease, which are implicated in neurodegenerative diseases and microbial infections, respectively .

- Antimicrobial Properties : The compound has demonstrated activity against various bacterial strains, suggesting potential as an antibacterial agent .

Antimicrobial Activity

The antimicrobial efficacy of (E)-4-(3-(4-chlorophenyl)-3-oxoprop-1-en-1-yl)-2-methoxyphenyl isonicotinate has been evaluated against several pathogens:

| Pathogen | Activity |

|---|---|

| Salmonella typhi | Moderate to strong activity |

| Bacillus subtilis | Moderate to strong activity |

| Other tested strains | Weak to moderate activity |

In vitro studies have shown that the compound's effectiveness varies with different bacterial strains, indicating a selective antimicrobial profile .

Anticancer Activity

The compound's anticancer potential has been explored through various studies:

- Cell Line Studies : It has shown cytotoxic effects on melanoma cells, indicating its potential as an anti-melanoma agent. The mechanism involves inducing apoptosis in cancer cells via oxidative stress pathways .

- In Vivo Studies : Animal models have demonstrated that the compound can significantly inhibit tumor growth, further supporting its potential as an anticancer therapeutic .

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of (E)-4-(3-(4-chlorophenyl)-3-oxoprop-1-en-1-yl)-2-methoxyphenyl isonicotinate in a model of acute cerebral ischemia. Results indicated that treatment with the compound significantly prolonged survival times in mice subjected to ischemic conditions, suggesting its role in neuroprotection .

Case Study 2: Enzyme Inhibition

Docking studies have elucidated the binding interactions between this compound and acetylcholinesterase. The results indicated strong binding affinity, which correlates with its observed inhibitory effects on the enzyme, making it a candidate for further development in treating Alzheimer's disease .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.